3-(4-ETHYLBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Description

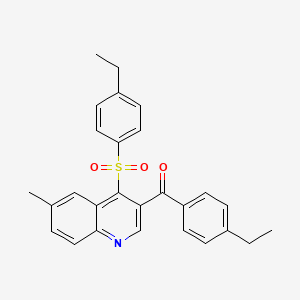

3-(4-Ethylbenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is a synthetic quinoline derivative characterized by dual functionalization at positions 3 and 4 of the quinoline core. The compound features a 4-ethylbenzoyl group at position 3, a 4-ethylbenzenesulfonyl group at position 4, and a methyl substituent at position 4.

Properties

IUPAC Name |

(4-ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3S/c1-4-19-7-11-21(12-8-19)26(29)24-17-28-25-15-6-18(3)16-23(25)27(24)32(30,31)22-13-9-20(5-2)10-14-22/h6-17H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCHTDQCPCVJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Ethylbenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C30H30N2O3

- Molecular Weight : 466.6 g/mol

- IUPAC Name : this compound

This compound belongs to the class of arylated quinolinones, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activities. A study by PubMed highlights the effectiveness of various alkylating agents, including quinoline derivatives, in targeting neoplastic cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Effects

Quinoline derivatives have also been studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. This suggests a potential application in treating infections caused by resistant bacteria.

Anti-inflammatory Activity

Several studies have documented the anti-inflammatory effects of quinoline derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |

| Antimicrobial Testing | Inhibition of bacterial growth was observed in strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting effectiveness against resistant strains. |

| Anti-inflammatory Mechanism | Reduction in levels of TNF-alpha and IL-6 in animal models, indicating a decrease in inflammatory response. |

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone

- Key Structural Differences :

- Replacement of the ethylbenzoyl group with a 4-chlorobenzyl substituent at position 1.

- A sulfonyl group linked to a 4-isopropylphenyl moiety instead of 4-ethylphenyl.

- An ethoxy group at position 6 rather than a methyl group.

- Impact on Properties: The 4-chlorobenzyl group enhances lipophilicity (logP ~3.8 vs. The isopropyl-sulfonyl group may reduce metabolic stability compared to the ethyl-sulfonyl group due to steric hindrance.

Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate

- Key Structural Differences: A trifluoromethyl group at position 6 instead of methyl. An amino-linked 4-chlorobenzyl group at position 3. A carboxyethyl ester at position 3.

- Impact on Properties :

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Key Structural Differences: Amino and 4-methoxyphenyl groups at positions 4 and 3, respectively. No sulfonyl substituent.

- Impact on Properties :

Data Table: Comparative Physicochemical and Pharmacological Properties

Research Findings and Mechanistic Insights

- Sulfonyl vs. Benzoyl Groups: Sulfonyl groups (e.g., in the target compound and 1-(4-chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone) enhance hydrogen bonding with target proteins, while benzoyl groups contribute to π-π stacking interactions.

- Substituent Effects on Bioactivity :

Ethyl and methyl groups (as in the target compound) improve metabolic stability compared to methoxy or trifluoromethyl groups, which are prone to oxidative metabolism. - Synthetic Challenges: Palladium-catalyzed cross-coupling reactions (e.g., in ) are critical for introducing aryl groups to the quinoline core, but steric hindrance from ethyl or isopropyl substituents may reduce reaction yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.